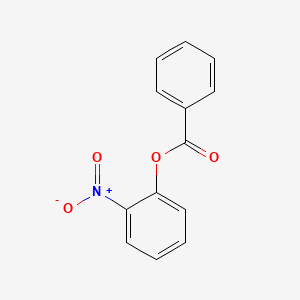
2-Nitrophenyl benzoate
Cat. No. B3048003
Key on ui cas rn:
1523-12-2
M. Wt: 243.21 g/mol
InChI Key: PNBOBRKDXRJMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04074046
Procedure details


When the above procedure is followed substituting an equivalent amount of 2,2'-azobis(5-chlorophenyl benzoate) for the o-nitrophenyl benzoate, 6-chloro-2-phenylbenzoxazole is obtained.
Name
2,2'-azobis(5-chlorophenyl benzoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
N(C1C(C2C=C(Cl)C=CC=2)=CC=CC=1C([O-])=O)=NC1C(C2C=C([Cl:18])C=CC=2)=CC=CC=1C([O-])=O.[C:35]([O:43][C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][C:45]=1[N+:50]([O-])=O)(=O)[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>>[Cl:18][C:48]1[CH:47]=[CH:46][C:45]2[N:50]=[C:35]([C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)[O:43][C:44]=2[CH:49]=1
|
Inputs


Step One
|
Name
|
2,2'-azobis(5-chlorophenyl benzoate)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC1=C(C(=O)[O-])C=CC=C1C1=CC=CC(=C1)Cl)C1=C(C(=O)[O-])C=CC=C1C1=CC=CC(=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=C(C=CC=C1)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(N=C(O2)C2=CC=CC=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
